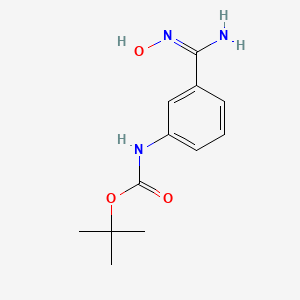

3-(Boc-amino)benzamidoxime

Description

Contextualization within Amidoxime (B1450833) Chemistry

Historical Development and Evolution of Amidoxime Chemistry

The journey of amidoxime chemistry began in the late 19th century. The first amidoxime was reportedly prepared in 1873, though its structural formula was not correctly elucidated until 1884. nih.gov A comprehensive review of the chemistry of amidoximes and related compounds was published in 1962, indicating a growing interest in this class of compounds within the scientific community. scispace.comacs.org Initially, research focused on their fundamental synthesis and characteristic reactions. However, the field has since evolved dramatically, with amidoximes now recognized for their wide-ranging applications, from being key building blocks in the synthesis of heterocyclic compounds to their use in material science, such as in the creation of poly(amidoxime) resins for metal extraction. nih.govresearchgate.netnih.gov

Fundamental Principles of Amidoxime Functional Group Reactivity and Tautomerism

The amidoxime functional group, which contains both a hydroxyimino and an amino group on the same carbon atom, is characterized by its unique reactivity and the potential for tautomerism. researchgate.netnih.gov Amidoximes can exist in several tautomeric forms, including the amidoxime form, the iminohydroxylamine form, and a zwitterionic aminonitrone form. mdpi.commdpi.comorgsyn.org Computational and experimental studies have shown that the (Z)-amidoxime isomer is generally the most stable and dominant form. mdpi.comresearchgate.net The relative stability of these tautomers can be influenced by factors such as the solvent environment. researchgate.net For instance, protic solvents can stabilize the zwitterionic (Z)-aminonitrone form. researchgate.net

The reactivity of the amidoxime group is rich and varied. The oxime nitrogen is basic, while the hydroxyl group is acidic. mdpi.comorgsyn.org This dual nature allows amidoximes to participate in a wide array of chemical transformations. They are particularly well-known as precursors for the synthesis of various five- and six-membered heterocyclic rings. scispace.com

Broad Significance of Amidoximes as Versatile Synthetic Intermediates

The true strength of amidoxime chemistry lies in the utility of these compounds as versatile synthetic intermediates. researchgate.net They are extensively used as building blocks for creating a diverse range of heterocyclic systems, most notably 1,2,4-oxadiazoles. scispace.comnih.govrjptonline.orgorganic-chemistry.org The synthesis of 1,2,4-oxadiazoles typically involves the acylation of an amidoxime followed by a cyclodehydration reaction. rjptonline.orgacs.org

Beyond their role in heterocycle synthesis, amidoximes are also key intermediates in the preparation of amidines through reduction. rjptonline.org Their importance extends into medicinal chemistry, where the amidoxime group is sometimes used as a bioisostere for the carboxylic acid group, potentially improving the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net The wide spectrum of biological activities associated with amidoxime-containing compounds, including antibacterial, antifungal, and anticancer properties, underscores their significance in drug discovery. researchgate.netnih.govacs.orgresearchgate.net Recent research has also explored the use of Boc-protected amidoximes for their potential biological activities. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O3 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

tert-butyl N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]carbamate |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |

InChI Key |

JNQPZLNSWMBXIH-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C(=N\O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N |

Origin of Product |

United States |

Role of the Tert Butyloxycarbonyl Boc Protecting Group in Amine Chemistry

Principles of N-Boc Protection and Deprotection in Organic Synthesis

The primary function of a protecting group is to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The Boc group is ideal for protecting amines due to its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. jocpr.comorganic-chemistry.org

Protection: An amine is typically protected as a Boc-carbamate by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netjocpr.comfishersci.co.uk This reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), although it can also proceed without a base. researchgate.netorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. researchgate.net

Deprotection: The Boc group is prized for its facile removal under acidic conditions. nih.gov Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used to cleave the carbamate (B1207046) and regenerate the free amine. fishersci.co.uknumberanalytics.commasterorganicchemistry.com The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the deprotected amine. masterorganicchemistry.com

Strategic Orthogonality and Selectivity in Boc-Protected Systems

In the synthesis of complex molecules that contain multiple functional groups, a concept known as "orthogonality" is paramount. jocpr.com Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain protected. numberanalytics.comfiveable.me

The Boc group is a cornerstone of many orthogonal protection strategies. numberanalytics.com Because it is acid-labile, it is compatible with protecting groups that are removed under different conditions, such as:

Fmoc (9-fluorenylmethoxycarbonyl) group: Removed with a base (e.g., piperidine). numberanalytics.comfiveable.me

Cbz (carboxybenzyl) group: Removed by catalytic hydrogenation. nih.gov

This orthogonality is a critical tool in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where different protecting groups are used for the α-amino group and the side chains of the amino acids. numberanalytics.comfiveable.me The ability to selectively deprotect the amine in the presence of other sensitive functionalities makes the Boc group an invaluable tool for chemists, enabling the synthesis of complex target molecules with high precision. jocpr.com For instance, a Boc-protected amine can be deprotected with acid without affecting a Cbz-protected amine in the same molecule. masterorganicchemistry.com

Interactive Data Tables

Table 1: General Properties of Amidoxime (B1450833) Tautomers Data derived from computational studies on benzamidoxime (B57231) and acetamidoxime.

| Tautomer Form | Relative Stability | Key Structural Feature |

| (Z)-Amidoxime | Most Stable | Intramolecular hydrogen bonding often possible. |

| (E)-Amidoxime | Less Stable | Generally higher in energy than the (Z)-isomer. |

| (Z)-Aminonitrone | Intermediate Stability | Zwitterionic character, stabilized by protic solvents. researchgate.net |

| Iminohydroxylamine | Least Stable | Significantly higher in energy. mdpi.com |

Table 2: Orthogonal Deprotection Strategies Involving the Boc Group

| Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonal To |

| Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA, HCl) fishersci.co.uknumberanalytics.com | Fmoc, Cbz |

| Fmoc | Fluorenyl-CH₂-O-CO- | Base (e.g., Piperidine) numberanalytics.comfiveable.me | Boc, Cbz |

| Cbz | C₆H₅-CH₂-O-CO- | Catalytic Hydrogenation (H₂, Pd/C) nih.gov | Boc, Fmoc |

Unique Structural Features of 3-(Boc-amino)benzamidoxime and their Implications for Research Design

The structure of 3-(Boc-amino)benzamidoxime is characterized by three principal components: a tert-butyloxycarbonyl (Boc) protecting group, a central benzene (B151609) ring with a meta-substitution pattern, and an amidoxime functional group. Each of these features imparts specific properties to the molecule, influencing its reactivity and utility in synthetic research design.

The Boc group is a widely used protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.comgenscript.com It temporarily masks the reactivity of the amino group, preventing it from participating in unwanted side reactions during a multi-step synthesis. genscript.com This protection is crucial for achieving controlled and selective chemical transformations on other parts of the molecule. numberanalytics.com The Boc group is known for its stability under various conditions, including basic hydrolysis and catalytic hydrogenation, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid. wikipedia.orgtotal-synthesis.com This predictable and selective deprotection is a cornerstone of modern synthetic strategies, including peptide synthesis and the creation of complex pharmaceuticals. numberanalytics.comgenscript.comfiveable.me

The amidoxime functional group (-C(=NOH)NH2) is a critical component for the molecule's role in medicinal chemistry. researchgate.net Amidoximes are often considered bioisosteres of carboxylic acids, meaning they possess similar physicochemical properties that allow them to mimic the biological activity of a carboxylic acid moiety. enamine.netnih.gov This feature is valuable in drug design for modifying a lead compound to improve its efficacy or pharmacokinetic profile. enamine.net Furthermore, the amidoxime group is a well-known prodrug moiety, capable of being metabolized in the body to form active amidines or nitriles. researchgate.net This transformation can be a key aspect of a drug's mechanism of action. The amidoxime group also contributes significantly to a molecule's ability to form hydrogen bonds, which is crucial for binding to biological targets like enzymes. proquest.comcovenantuniversity.edu.ng

The meta-substitution pattern on the benzene ring positions the Boc-protected amine and the amidoxime group at carbons 1 and 3. This specific orientation defines the molecule's geometry and influences how it can be used to construct larger, three-dimensional structures. The benzene ring acts as a rigid scaffold, holding the two functional groups in a defined spatial relationship, which is a key consideration when designing molecules to fit into the active site of a specific protein.

These structural elements make 3-(Boc-amino)benzamidoxime a bifunctional intermediate. Researchers can utilize the amidoxime for constructing heterocyclic rings like 1,2,4-oxadiazoles, which are stable and can improve a drug's properties, or they can perform reactions on the Boc-protected amine after its deprotection to build out different parts of a target molecule. enamine.net

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O3 |

| Molecular Weight | 265.31 g/mol |

| Common Name | 3-(Boc-amino)benzamidoxime |

| Systematic Name | tert-butyl (3-(N'-hydroxycarbamimidoyl)phenyl)carbamate |

| CAS Number | 946385-09-7 fluorochem.co.uk |

Scope and Objectives of Academic Inquiry into 3-(Boc-amino)benzamidoxime Chemistry

Academic inquiry into 3-(Boc-amino)benzamidoxime is primarily driven by its potential as a key intermediate in the synthesis of pharmaceutically relevant compounds. medchemexpress.comglpbio.com The research objectives are centered on its application as a versatile building block for creating novel molecules with targeted biological activities. researchgate.net

A major area of investigation is its use in medicinal chemistry and drug discovery . researchgate.net The amidoxime functional group is of particular interest due to its diverse biological activities, including its role in developing antibacterial, anti-inflammatory, and antineoplastic agents. researchgate.net Research teams utilize 3-(Boc-amino)benzamidoxime to synthesize libraries of compounds for screening against various diseases. For example, amidoxime-containing compounds have been studied for their potential as antimalarial agents by targeting specific enzymes in the Plasmodium falciparum parasite. proquest.comcovenantuniversity.edu.ng The objective here is to design novel drugs that can overcome existing resistance mechanisms. proquest.com

Another key objective is the development of prodrugs . Amidoximes can be enzymatically converted to amidines, which may be the active form of a drug. researchgate.net By using 3-(Boc-amino)benzamidoxime, chemists can create a prodrug that is later activated in the body. This strategy can be employed to improve a drug's oral bioavailability or to target its release to specific tissues.

Furthermore, the compound is a valuable tool in synthetic methodology . The presence of the Boc-protected amine allows for stepwise synthetic routes. fiveable.me After the amidoxime portion of the molecule has been used in a reaction, such as forming a 1,2,4-oxadiazole (B8745197) ring, the Boc group can be removed to reveal a free amine. total-synthesis.comenamine.net This newly exposed amine can then be further modified, allowing for the construction of complex molecular architectures. This stepwise approach is fundamental to creating molecules with precise structures designed to interact with specific biological targets. For instance, recent studies have reported on the synthesis and biological evaluation of Boc-protected amidoximes as potential antibacterial agents. nih.govresearchgate.net

| Research Area | Objective | Key Functional Group Utilized |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel bioactive compounds (e.g., enzyme inhibitors, antibacterial agents). researchgate.netresearchgate.net | Amidoxime |

| Prodrug Design | To improve pharmacokinetic properties by in-vivo conversion to active amidines. researchgate.net | Amidoxime |

| Heterocyclic Synthesis | Creation of stable 1,2,4-oxadiazole rings as bioisosteres for esters or other groups. enamine.net | Amidoxime |

| Multi-step Organic Synthesis | To serve as a bifunctional building block for complex molecule construction. genscript.comchemimpex.com | Boc-protected Amine & Amidoxime |

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. scribd.com For 3-(Boc-amino)benzamidoxime, the analysis identifies two primary functional groups for disconnection: the amidoxime and the tert-butyloxycarbonyl (Boc) protected amine. numberanalytics.comyoutube.com

The most logical disconnection is at the amidoxime group (-C(NH₂)=NOH), which is commonly synthesized from a nitrile (-C≡N) functional group. This leads to the primary precursor, tert-butyl (3-cyanophenyl)carbamate .

A further disconnection involves the Boc protecting group. The Boc group is an acid-labile protecting group used for amines. organic-chemistry.org Its removal from the nitrogen atom of the carbamate reveals a primary amine. This retrosynthetic step points to 3-aminobenzonitrile (B145674) as a key intermediate.

An alternative strategy involves changing the order of synthetic steps. One could start with a molecule already containing the amino group precursor and the carboxylic acid precursor, such as 3-aminobenzoic acid . In this path, the amino group would first be protected with the Boc group to form 3-(Boc-amino)benzoic acid . Subsequently, the carboxylic acid group would be converted into the nitrile, which is then transformed into the amidoxime. This approach can be advantageous if the reagents for the carboxylic acid-to-nitrile conversion are incompatible with a free amino group.

The choice of strategy depends on factors like the availability of starting materials, reaction yields, and the compatibility of functional groups in the intermediates with the reaction conditions of subsequent steps.

Synthesis of the Benzene Scaffold and Key Aromatic Precursors

The construction of the substituted benzene core is a critical phase in the synthesis of 3-(Boc-amino)benzamidoxime. This involves the preparation of a benzonitrile (B105546) derivative with a substituent at the 3-position that is either an amino group or a precursor that can be converted to one.

The key intermediate, 3-aminobenzonitrile , is a readily available commercial compound. chemicalbook.comsigmaaldrich.com However, it can also be synthesized in the laboratory through various methods. A common industrial route is the dehydration of 3-aminobenzamide . This reaction can be achieved by heating the amide with a dehydrating agent like thionyl chloride (SOCl₂) in a suitable solvent such as toluene. chemicalbook.com

Another pathway to substituted 3-aminobenzonitriles involves the reaction of a substituted 3-aminochlorobenzene with a cyanide-donating reagent, such as copper(I) cyanide. google.com Furthermore, the reduction of 3-nitrobenzonitrile provides a direct route to 3-aminobenzonitrile. This reduction can be carried out using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as iron in acidic medium (Fe/HCl) or tin(II) chloride (SnCl₂/HCl). google.com

Table 1: Selected Methods for the Preparation of 3-Aminobenzonitrile

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| 3-Aminobenzamide | Thionyl chloride (SOCl₂), Toluene, 90-100°C | 3-Aminobenzonitrile | Dehydration of a primary amide. chemicalbook.com |

| 3-Nitrobenzonitrile | Fe/HCl or SnCl₂/HCl or H₂, Pd/C | 3-Aminobenzonitrile | Reduction of a nitro group. google.com |

| 3-Chloroaniline | 1. Diazotization (NaNO₂, HCl) 2. Sandmeyer Reaction (CuCN) | 3-Chlorobenzonitrile | Introduction of the nitrile group via a diazonium salt. The chloro-substituent would require subsequent conversion to an amino group. |

With 3-aminobenzonitrile in hand, the next step is the protection of the amino group. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The protection is typically achieved by reacting 3-aminobenzonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Mild bases such as sodium bicarbonate or triethylamine can be used, and the reaction can be performed in various solvents, including aqueous mixtures. numberanalytics.comorganic-chemistry.org This reaction yields tert-butyl (3-cyanophenyl)carbamate , the direct precursor for the final amidoxime formation step.

As mentioned in the retrosynthetic analysis, an alternative route starts with 3-aminobenzoic acid . The amino group is first protected using Boc₂O to give 3-(Boc-amino)benzoic acid . acs.org The carboxylic acid must then be converted to a nitrile. A common method for this transformation is a two-step process: first, the carboxylic acid is converted to a primary amide, 3-(Boc-amino)benzamide . This can be accomplished using activating agents followed by treatment with ammonia (B1221849) or by using triflic anhydride (B1165640) and aqueous ammonium (B1175870) hydroxide. thieme-connect.com The second step is the dehydration of the primary amide to the nitrile, tert-butyl (3-cyanophenyl)carbamate , often using dehydrating agents like triflic anhydride. thieme-connect.com

Formation of the Amidoxime Moiety

The final key transformation in the synthesis is the conversion of the nitrile group into an amidoxime. This is a crucial step that imparts the final functionality to the molecule.

The most prevalent and straightforward method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) (NH₂OH) to a nitrile precursor. nih.govacs.org In this case, tert-butyl (3-cyanophenyl)carbamate is treated with hydroxylamine.

Typically, hydroxylamine is generated in situ from its salt, hydroxylamine hydrochloride (NH₂OH·HCl), by adding a base like sodium carbonate or an organic base such as triethylamine. nih.gov The reaction is commonly performed in a protic solvent, with methanol (B129727) or ethanol (B145695) being frequent choices, and often requires heating at reflux to decrease the reaction time, which can range from one to 48 hours depending on the substrate. nih.gov This process converts the cyano group into the N'-hydroxycarboximidamide (amidoxime) group, yielding the final product, 3-(Boc-amino)benzamidoxime .

Table 2: Typical Conditions for Amidoxime Formation from Nitriles

| Nitrile Substrate | Reagents | Solvent | Conditions | Product | Key Features |

|---|---|---|---|---|---|

| Aromatic Nitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Reflux, several hours | Aromatic Amidoxime | Standard, widely used method. nih.gov |

| Aromatic Nitrile | 50% aqueous Hydroxylamine | - | Elevated temperature, Microreactor | Aromatic Amidoxime | Offers enhanced safety and control. acs.org |

| Various Nitriles | Hydroxylamine hydrochloride | - | Solvent-free, Ultrasonic irradiation | Amidoximes | Rapid reaction times and high yields (70-85%). nih.gov |

| Acetonitrile (B52724) | Aqueous Hydroxylamine | Water | Ambient temperature | Acetamidoxime | A simple, spontaneous reaction without added base. google.com |

While the direct addition of hydroxylamine to nitriles is the workhorse method, several alternative and advanced synthetic strategies have been developed. nih.gov

More advanced methodologies have also been reported. These include:

Reaction of Imidoyl Derivatives: Activated amide derivatives like imidoyl chlorides or imidoylbenzotriazoles can react with hydroxylamine to form amidoximes. rsc.org

Microreactor Technology: The synthesis of aromatic amidoximes from nitriles and hydroxylamine has been successfully adapted to microreactor systems. This technology allows for precise control over reaction parameters and can be safer, especially when working with potentially unstable reagents like hydroxylamine at elevated temperatures. acs.org

One-Pot Syntheses: Methods have been developed for the one-pot synthesis of N-substituted amidoximes directly from amides or acid chlorides using a triphenylphosphine-iodine system, which represents an efficient alternative to multi-step procedures. rsc.orgsemanticscholar.org

Ring-Opening Reactions: In some cases, amidoximes can be prepared through the ring-opening of certain heterocyclic compounds with hydroxylamine. nih.gov

These alternative methods provide a broader toolkit for chemists, offering solutions for substrates that may be problematic under standard conditions or for processes where efficiency and safety are paramount.

Strategic Incorporation of the tert-Butyloxycarbonyl (Boc) Protecting Group

The introduction of the Boc group is a critical step, serving to mask the reactive amino group during subsequent chemical transformations. This process must be efficient and selective to ensure high yields of the desired intermediate, typically tert-butyl (3-cyanophenyl)carbamate, also known as N-Boc-3-aminobenzonitrile hongglory.com. The stability of the Boc group under basic and nucleophilic conditions makes it an ideal choice for syntheses involving the conversion of a nitrile to an amidoxime, a reaction often carried out using hydroxylamine in the presence of a base thieme-connect.comorganic-chemistry.orgwikipedia.org.

Chemoselective N-Boc Protection of Aromatic Amines

The chemoselective protection of an aromatic amine in the presence of other functional groups is paramount in multi-step organic synthesis fishersci.co.uk. The Boc group is widely used due to the mild conditions required for its introduction and its stability. fishersci.co.uknih.govfiveable.me The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O jk-sci.com.

The challenge in protecting molecules like 3-aminobenzonitrile lies in achieving high selectivity for the amino group without inducing side reactions. Research has demonstrated that various catalytic systems can achieve excellent chemoselectivity. For instance, the use of a catalytic amount of iodine under solvent-free conditions at room temperature allows for the efficient N-tert-butoxycarbonylation of various aryl amines organic-chemistry.org. Similarly, methods utilizing reusable, heterogeneous catalysts like Amberlite-IR 120 or sulfonated reduced graphene oxide (SrGO) have shown high yields and selectivity, even for substrates containing sensitive groups like phenols thieme-connect.comderpharmachemica.com. These catalysts facilitate the reaction under mild or solvent-free conditions, preventing unwanted side reactions and simplifying product purification thieme-connect.comthieme-connect.comderpharmachemica.com. In cases of amino alcohols, these selective methods prevent the formation of oxazolidinone byproducts organic-chemistry.org.

| Catalyst/Reagent | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Iodine (catalytic) | Solvent-free | Room Temp. | High chemoselectivity for N-Boc protection over O-Boc. | organic-chemistry.org |

| Sulfonated Reduced Graphene Oxide (SrGO) | Solvent-free | Room Temp. | Excellent yield (87-93%) for substrates with sensitive groups (thiol, phenol) without O/S-protection. | thieme-connect.com |

| Amberlite-IR 120 | Solvent-free or DCM | Room Temp. | Selective N-protection in the presence of hydroxyl groups. | derpharmachemica.com |

| Nano-γ-Fe₂O₃ | Water | Room Temp. | Chemoselective N-Boc protection of aromatic and aliphatic amines. | scirp.org |

Sequential Integration of Boc Protection in Multi-step Synthesis

The synthesis of 3-(Boc-amino)benzamidoxime is a prime example of a multi-step process where the sequence of reactions is crucial. The most logical and commonly employed route involves:

N-Boc Protection: The starting material, 3-aminobenzonitrile, is first reacted with (Boc)₂O to yield tert-butyl (3-cyanophenyl)carbamate hongglory.com. This step protects the amino group from reacting in the subsequent step.

Amidoxime Formation: The nitrile group of the protected intermediate is then converted to an amidoxime using hydroxylamine nih.govnih.gov.

This sequence is advantageous because the direct Boc protection of 3-aminobenzamidoxime could be complicated by the presence of multiple nucleophilic sites (the amino group and the amidoxime's N-hydroxy and amino groups), potentially leading to a mixture of products. By protecting the aromatic amine first, the subsequent reaction with hydroxylamine is directed specifically to the nitrile functionality. This strategy is common in the synthesis of complex molecules like 1,2,4-oxadiazoles, where a protected nitrile is converted to an amidoxime before cyclization nih.gov.

Catalytic and Green Chemistry Approaches for Boc Protection

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For Boc protection, this translates to using catalytic amounts of reagents and employing green solvents or solvent-free conditions derpharmachemica.comscirp.org.

Several innovative catalytic systems have been developed:

Heterogeneous Acid Catalysts: Solid acid catalysts like sulfonated reduced graphene oxide (SrGO) and Amberlite-IR 120 are highly efficient for N-Boc protection thieme-connect.comthieme-connect.comderpharmachemica.com. They offer advantages such as high yields (often >90%), short reaction times, mild reaction conditions (room temperature), and easy separation and reusability of the catalyst, which minimizes waste thieme-connect.comthieme-connect.com.

Metal-Free Catalysis: Iodine has been shown to be an effective catalyst for N-tert-butoxycarbonylation under solvent-free conditions, providing excellent yields at ambient temperatures organic-chemistry.org.

Green Solvents: Water has been successfully used as a solvent for N-Boc protection, often without the need for any catalyst organic-chemistry.orgscirp.org. Catalyst-free N-tert-butoxycarbonylation in water can chemoselectively yield N-Boc derivatives without side products organic-chemistry.org. Nano-γ-Fe₂O₃ has also been used as an efficient, reusable catalyst for this reaction in water, highlighting a green, heterogeneous catalytic approach scirp.org. The use of alcoholic solvents like methanol can also significantly accelerate the Boc protection of aromatic amines without requiring a base wuxibiology.com.

| Approach | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Sulfonated Reduced Graphene Oxide (SrGO) | Solvent-free, reusable (up to 7 cycles), high yields (84–95%), short reaction times. | thieme-connect.com |

| Heterogeneous Catalysis | Amberlite-IR 120 | Solvent-free, reusable, rapid reaction (1-3 min), excellent yields (95-99%). | derpharmachemica.com |

| Heterogeneous Catalysis | Nano-γ-Fe₂O₃ | Water as solvent, reusable, room temperature, environmentally friendly. | scirp.org |

| Solvent-Free | Iodine (catalytic) | No solvent required, ambient temperature, practical and efficient. | organic-chemistry.org |

| Green Solvent | Water (catalyst-free) | Eco-friendly, excellent chemoselectivity, no side products. | organic-chemistry.org |

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the reaction conditions for both the Boc protection and the subsequent amidoxime formation is essential for maximizing yield and purity. This involves careful selection of reagents, solvents, and temperature.

Reagent Selection and Stoichiometry

For Boc Protection: The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate, (Boc)₂O jk-sci.com. The stoichiometry is typically a slight excess of (Boc)₂O (e.g., 1.1 to 1.5 equivalents) relative to the amine to ensure complete conversion. When a base is used, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP), it is often used in stoichiometric or catalytic amounts, respectively fishersci.co.ukjk-sci.com. In catalyst-driven reactions, the catalyst loading is kept low, often around 5-15% w/w derpharmachemica.com.

For Amidoxime Formation: The conversion of the nitrile in tert-butyl (3-cyanophenyl)carbamate to the corresponding amidoxime is most commonly achieved using hydroxylamine (NH₂OH), typically from hydroxylamine hydrochloride (NH₂OH·HCl) nih.gov. The reaction requires a base to generate free hydroxylamine in situ. The choice and stoichiometry of the base are critical.

Base: Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) nih.govnih.gov. Using an amine base like DIPEA can be advantageous in preventing side reactions, such as the hydrolysis of boronic esters, which can occur with inorganic oxygen bases nih.gov.

Stoichiometry: An excess of both hydroxylamine hydrochloride (typically 1.5 to 3 equivalents) and the base is often used to drive the reaction to completion researchgate.netrsc.org. Optimization studies have shown that using 1.6 molar equivalents of triethylamine as a base provides good yields researchgate.netresearchgate.net.

Solvent Systems and Temperature Control

For Boc Protection: The choice of solvent and temperature can significantly impact the rate and efficiency of Boc protection.

Solvents: Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile are common organic solvents fishersci.co.ukjk-sci.com. However, green chemistry approaches favor the use of water, alcohols (like methanol), or solvent-free conditions scirp.orgwuxibiology.com. Alcoholic solvents have been shown to accelerate the reaction for weakly nucleophilic aromatic amines even without a base wuxibiology.com.

Temperature: Most Boc protection reactions are efficiently carried out at room temperature (25-35 °C) thieme-connect.comscirp.org. In some cases, gentle heating may be applied for less reactive amines, but this is often unnecessary with modern catalytic methods wuxibiology.com.

For Amidoxime Formation: Solvent and temperature are key variables in the synthesis of amidoximes from nitriles.

Solvents: The reaction is typically performed in a protic solvent like ethanol or methanol, often mixed with water nih.govresearchgate.net. This solvent system effectively dissolves both the hydroxylamine salt and the organic substrate. Recent green chemistry optimizations favor water as the primary solvent researchgate.netresearchgate.net. Dimethyl sulfoxide (B87167) (DMSO) has also been used, particularly when followed by cyclization reactions mdpi.com.

Temperature: The reaction can proceed at room temperature, but it is often slow, requiring several hours to days nih.govnih.gov. To decrease the reaction time, the mixture is frequently heated to reflux (typically 60-80 °C in ethanol) nih.govnih.gov. However, prolonged heating can lead to decomposition of hydroxylamine or the product nih.govresearchgate.net. Optimized green methods have achieved good yields at room temperature with shorter reaction times (e.g., 6 hours) by careful selection of the base and solvent system researchgate.netresearchgate.net.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Solvent | Ethanol/Methanol (reflux) | Standard method, decreases reaction time compared to RT. | nih.gov |

| Water | Green solvent, easier work-up, good yields at room temperature. | researchgate.netresearchgate.net | |

| Base | Na₂CO₃ / K₂CO₃ | Commonly used inorganic bases. | nih.gov |

| Triethylamine (1.6 eq) | Optimized for green synthesis in water at room temperature. | researchgate.net | |

| Temperature | Room Temperature | Feasible but can be slow; optimized green methods are effective. | nih.govresearchgate.net |

| 60-80 °C (Reflux) | Significantly reduces reaction time but risks decomposition. | nih.govnih.gov |

Yield Enhancement and Side Product Minimization

The synthesis of 3-(Boc-amino)benzamidoxime is primarily achieved through two strategic pathways, each presenting distinct considerations for optimizing yield and minimizing the formation of unwanted byproducts. The first route involves the initial synthesis of 3-aminobenzamidoxime, followed by the protection of the aromatic amino group with a tert-butyloxycarbonyl (Boc) group. The second, more common, approach begins with the Boc-protection of 3-aminobenzonitrile, which is then converted to the target amidoxime.

Route 1: Boc Protection of 3-Aminobenzonitrile followed by Amidoxime Formation

This pathway is often preferred as it protects the reactive amino group early in the sequence, preventing potential side reactions during the conversion of the nitrile to the amidoxime.

Step 1: N-Boc Protection of 3-Aminobenzonitrile

The protection of the amino group of 3-aminobenzonitrile is a critical step where yield can be maximized by careful control of reaction conditions. The standard procedure involves reacting 3-aminobenzonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jkchemical.com

Reagent Stoichiometry : Using a slight excess (1.1 to 1.3 equivalents) of Boc₂O is common to ensure complete consumption of the starting amine. However, a large excess should be avoided as it can complicate purification and potentially lead to side products.

Choice of Base and Solvent : Triethylamine (TEA) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is frequently employed. jkchemical.com The base neutralizes the acidic byproduct of the reaction. The use of catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate the reaction but may also promote side reactions if not carefully controlled. Solvent-free conditions using recyclable catalysts like sulfamic acid have also been reported as an efficient and environmentally benign alternative for N-Boc protection. jkchemical.com

Temperature Control : The reaction is typically run at room temperature. Exothermic reactions can be managed by initial cooling in an ice bath. Maintaining a controlled temperature helps prevent the decomposition of reagents and the formation of undesired byproducts.

Common Side Products and Minimization:

Di-Boc Protected Amine : Over-protection is generally not an issue for primary aromatic amines under standard conditions.

Urea Formation : Can occur if the isocyanate intermediate, formed from the decomposition of an acyl azide, is present. This is not a typical side product in standard Boc protections with Boc₂O.

Step 2: Conversion of 3-(Boc-amino)benzonitrile to 3-(Boc-amino)benzamidoxime

The conversion of the nitrile moiety to an amidoxime is generally accomplished by reaction with hydroxylamine. nih.govresearchgate.net

Hydroxylamine Source : Hydroxylamine hydrochloride (NH₂OH·HCl) is commonly used, requiring a base to liberate the free hydroxylamine. nih.govresearchgate.net

Base and Solvent System : A mixture of an aqueous solution of a base like sodium carbonate (Na₂CO₃) or triethylamine (TEA) and an alcohol solvent (e.g., ethanol) is effective. nih.govresearchgate.netresearchgate.net The base neutralizes the HCl, and the ethanol helps to solubilize the organic nitrile. A typical procedure involves refluxing the nitrile with hydroxylamine hydrochloride and sodium carbonate in an ethanol/water mixture for several hours. nih.govresearchgate.net

Reaction Time and Temperature : The reaction is often heated to reflux to drive it to completion. nih.gov Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Common Side Products and Minimization:

Unreacted Nitrile : Incomplete reaction is a common issue. This can be mitigated by ensuring an adequate excess of hydroxylamine (typically 2-4 equivalents) and sufficient reaction time.

Hydrolysis of Nitrile : Prolonged heating in aqueous basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, although this is generally less favorable than amidoxime formation under these conditions.

The following table summarizes typical conditions for this synthetic route.

Table 1: Reaction Conditions for Synthesis via 3-(Boc-amino)benzonitrile

| Step | Reagents | Solvent | Base | Temperature | Key Considerations |

|---|---|---|---|---|---|

| Boc Protection | 3-Aminobenzonitrile, Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Triethylamine (TEA) | 0°C to Room Temp | Control stoichiometry of Boc₂O to prevent excess. |

| Amidoxime Formation | 3-(Boc-amino)benzonitrile, Hydroxylamine Hydrochloride | Ethanol/Water | Sodium Carbonate (Na₂CO₃) | Reflux | Use sufficient excess of hydroxylamine; monitor reaction progress via TLC. |

Route 2: Amidoxime Formation followed by Boc Protection

This route involves first synthesizing 3-aminobenzamidoxime from 3-aminobenzonitrile. chemicalbook.commedchemexpress.com The subsequent Boc-protection of the more complex bifunctional molecule (containing both an amino and an amidoxime group) can present challenges in selectivity.

Selectivity of Boc Protection : The amidoxime functional group (-C(NH₂)=NOH) also contains nitrogen atoms that could potentially react with Boc₂O. However, the aromatic amine is generally more nucleophilic and will react preferentially under controlled conditions. To enhance selectivity, the reaction can be performed at lower temperatures with careful, slow addition of the Boc anhydride.

Minimizing side products in this route relies heavily on achieving selective N-acylation at the aromatic amine. If selectivity is poor, a complex mixture of mono-Boc protected (at the desired amine), di-Boc protected, and potentially O-acylated products on the oxime hydroxyl could form, significantly complicating purification and reducing the yield of the desired product.

Isolation and Purification Strategies for Research-Grade Materials

Achieving research-grade purity (>97%) for 3-(Boc-amino)benzamidoxime requires a multi-step approach to isolate the crude product from the reaction mixture and then purify it to remove unreacted starting materials, reagents, and side products.

Initial Work-up and Isolation

Following the synthesis from 3-(Boc-amino)benzonitrile, the typical isolation procedure is as follows:

Solvent Removal : After the reaction is deemed complete, the alcohol solvent (e.g., ethanol) is typically removed under reduced pressure using a rotary evaporator. nih.govresearchgate.net

Aqueous Extraction : The remaining aqueous residue is then subjected to extraction. nih.govorgsyn.org An organic solvent that is immiscible with water, such as ethyl acetate (B1210297) (EtOAc), is added. The product, being significantly more soluble in the organic phase, will be extracted from the aqueous layer. This process is usually repeated several times (e.g., 3 x 10 mL) to maximize the recovery of the product. nih.gov

Washing the Organic Phase : The combined organic extracts are washed with brine (a saturated aqueous solution of NaCl). This step helps to remove residual water and some water-soluble impurities from the organic layer. orgsyn.org

Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water. nih.govorgsyn.org After filtering off the drying agent, the solvent is evaporated under reduced pressure to yield the crude 3-(Boc-amino)benzamidoxime, which may appear as a solid or a semi-solid. nih.gov

Purification of Crude Product

The crude product obtained from the initial work-up is rarely pure enough for research applications and requires further purification.

Column Chromatography : This is the most effective and widely used method for purifying compounds like 3-(Boc-amino)benzamidoxime to a high degree of purity. nih.gov

Stationary Phase : Silica gel is the standard stationary phase for this type of moderately polar compound.

Mobile Phase (Eluent) : A solvent system of hexanes and ethyl acetate is commonly used. nih.gov The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate. This allows for the separation of the non-polar impurities first, followed by the product, and finally the more polar side products. The optimal eluent ratio is determined beforehand using TLC analysis.

Fraction Collection : The eluate is collected in fractions, and those containing the pure product (as determined by TLC) are combined and concentrated to yield the purified compound. For a similar Boc-protected compound, a yield of 82% after column chromatography has been reported. nih.gov

Recrystallization : If the crude product is a solid and a suitable solvent system can be identified, recrystallization can be an efficient purification method, particularly for removing small amounts of impurities. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and must be determined experimentally.

The following table outlines the purification strategies.

Table 2: Isolation and Purification Methods

| Step | Method | Reagents/Materials | Purpose |

|---|---|---|---|

| Isolation | Aqueous Work-up | Ethyl Acetate, Water, Brine | To separate the crude product from water-soluble reagents and salts. |

| Drying | Anhydrous Drying | Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic solution before concentration. |

| Purification | Column Chromatography | Silica Gel, Hexanes, Ethyl Acetate | To separate the target compound from unreacted starting materials and side products based on polarity. |

| Purification | Recrystallization | Suitable solvent (determined experimentally) | To purify solid crude product; effective for removing minor impurities. |

Chemical Reactivity and Transformation Pathways of 3 Boc Amino Benzamidoxime

Reactivity Profiles of the Amidoxime (B1450833) Functional Group

The amidoxime group, characterized by having both an amino (-NH2) and a hydroxyimino (=NOH) group on the same carbon atom, is a versatile functional group capable of undergoing a wide range of chemical transformations. nih.gov Its reactivity is central to its utility as a building block in the synthesis of various heterocyclic compounds. nih.gov

The amidoxime functional group is recognized as a potent α-nucleophile, exhibiting high reactivity towards electron-deficient centers. researchgate.net This enhanced nucleophilicity, known as the alpha effect, is attributed to the presence of an adjacent atom with a lone pair of electrons (the nitrogen of the amino group next to the oximino oxygen). researchgate.net The group can exhibit bifunctional nucleophilic behavior, involving both the hydroxylamino (HON) and the amino (NH2) functionalities in reactions. acs.orgnih.gov For instance, in platinum(II)-mediated coupling reactions with metal-activated nitriles, experimental and theoretical studies show that both the HON and the deprotonated NH2 groups of the amidoxime participate in the coupling. nih.gov

The reactivity of amidoximes is also influenced by pH. researchgate.net The N-hydroxyimidamide group confers good water solubility and maintains high reactivity across a broad pH range, from acidic to basic media. researchgate.net The pKa values for the amidoxime group are critical; for benzamidoxime (B57231), representative pKa values have been experimentally measured to resolve conflicting reports in the literature. acs.orgnih.gov This allows the amidoxime to act as an effective nucleophile in both its neutral and anionic forms. researchgate.net

Amidoximes can exist in several tautomeric forms, and understanding their relative stability is key to elucidating their reactivity. nih.gov Four main tautomers and their geometrical isomers (Z/E) have been studied: the amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine forms. nih.govresearchgate.net

Theoretical and experimental studies have consistently shown that the Z-amidoxime is the most stable and dominant tautomer in both protic and aprotic solvents. nih.govresearchgate.netresearchgate.net The Z-aminonitrone and E-amidoxime forms may also coexist as minor forms due to their close relative energies. nih.gov The iminohydroxylamine tautomer has an intermediate stability, while the nitroso-amine form is the least energetically stable. nih.gov The energy difference between the two most stable tautomers (amide oxime and imino hydroxylamine) is approximately 4-10 kcal/mol, but the high energy barrier for interconversion (33-71 kcal/mol) makes their spontaneous conversion at room temperature unlikely. researchgate.net

| Tautomer | Relative Energy (kcal/mol) - Acetamidoxime nih.gov | Relative Energy (kcal/mol) - Benzamidoxime nih.gov |

|---|---|---|

| Z-Amidoxime | 0 (Most Stable) | 0 (Most Stable) |

| Z-Aminonitrone | 3.0 | 4.5 |

| E-Amidoxime | 3.5 | 5.4 |

| Iminohydroxylamine Isomers | > 8.5 | > 9.8 |

| Nitroso-amine | ~30 | Not specified, but least stable |

The bifunctional nature of the amidoxime group makes it an excellent precursor for the synthesis of five-membered heterocyclic rings through cycloaddition or cyclocondensation reactions.

1,2,4-Oxadiazoles: The most common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. mdpi.comresearchgate.netchim.it This transformation typically proceeds in two stages: an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclocondensation with the elimination of water. mdpi.com This cyclization can be promoted by heat or by using bases or dehydrating agents. mdpi.com A variety of acylating agents can be used, including acyl chlorides, anhydrides, and activated carboxylic acids. mdpi.commdpi.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from amidoxime-related precursors often involves a [3+2] cycloaddition reaction. researchgate.netnih.gov For example, 1,3,5-trisubstituted 1,2,4-triazoles can be prepared through the 1,3-dipolar cycloaddition of nitrile imines (often generated in situ from hydrazonoyl hydrochlorides) with amidines or related compounds. researchgate.netnih.govfrontiersin.org Aldehydes can be converted to oxime intermediates, which then react with hydrazonoyl hydrochlorides to yield 1,2,4-triazoles. nih.govfrontiersin.org

Amidoximes can be readily reduced to the corresponding amidines, a transformation of significant interest in medicinal chemistry as amidoximes can serve as prodrugs for active amidine compounds. researchgate.netlookchem.com This reduction is a key metabolic pathway and can be achieved through various chemical and biological methods. researchgate.netacs.org

Common chemical methods for the reduction of benzamidoximes to benzamidines include:

Catalytic Hydrogenation: This is a widely used method, often employing a palladium on charcoal (Pd/C) catalyst in the presence of acetic acid or a mixture of acetic acid and acetic anhydride (B1165640). lookchem.comacs.org

Metal-based Reductants: Reagents such as zinc (Zn) in acetic acid or tin(II) chloride (SnCl2) have been successfully used to reduce amidoximes to amidines in high yields. researchgate.netacs.org

Enzymatic systems, particularly those found in liver mitochondria and microsomes, are also capable of catalyzing this reduction. researchgate.netnih.gov Studies have identified an enzyme system involving cytochrome b5 and NADH-cytochrome b5 reductase that can reduce N-hydroxylated structures like amidoximes. researchgate.net

| Reducing Agent/System | Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation (Pd/C) | Acetic acid/acetic anhydride | lookchem.com |

| Zinc (Zn) | Acetic acid | acs.org |

| Tin(II) Chloride (SnCl2·H2O) | Solid-supported amidoxime | researchgate.net |

| Transfer Hydrogenation (Pd/C) | Formic acid salt | acs.org |

| Enzymatic Systems | Pig liver mitochondria/microsomes | researchgate.net |

The oxidation of amidoximes can lead to several products, depending on the oxidant and reaction conditions. A significant oxidative pathway involves the cleavage of the C=NOH bond, which can result in the formation of the corresponding amides and/or nitriles. nih.gov This transformation is often accompanied by the release of nitric oxide (NO), a property that has been explored for its potential vasodilatory effects. nih.gov

Microsomal oxidation, which mimics biological processes, generates amides and nitriles along with the release of NO. nih.gov Chemical oxidation can also be achieved using various reagents. For instance, photooxygenation of amidoximate anions (formed by deprotonating amidoximes) in the presence of singlet oxygen (¹O₂) yields the corresponding amides as the major product and nitriles as a minor product. nih.gov

Reactivity of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its robustness and specific cleavage conditions. researchgate.netwikipedia.org Its primary role in 3-(Boc-amino)benzamidoxime is to mask the reactivity of the amino group on the benzene (B151609) ring, preventing it from participating in reactions targeted at the amidoxime moiety.

The key reactivity features of the Boc group are:

Stability: The Boc group is stable under a wide range of conditions, including heat, catalytic hydrogenation, and, most importantly, basic and nucleophilic conditions. researchgate.netorganic-chemistry.org This stability allows for selective reactions to be performed on other parts of the molecule, such as the amidoxime group, without affecting the protected amine.

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under anhydrous acidic conditions. wikipedia.orgorganic-chemistry.org Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgjk-sci.com

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. jk-sci.com The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide gas. wikipedia.orgjk-sci.com The liberated tert-butyl cation can potentially alkylate other nucleophiles present in the reaction mixture, a side reaction that can sometimes be suppressed by using "scavenger" reagents like anisole (B1667542) or thioanisole. wikipedia.org

Mechanisms of Acid-Catalyzed Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. total-synthesis.com The acid-catalyzed deprotection of 3-(Boc-amino)benzamidoxime follows a well-established multi-step mechanism. commonorganicchemistry.comjk-sci.com

The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comjk-sci.com This initial step makes the carbonyl carbon more electrophilic. Subsequently, the molecule undergoes fragmentation, leading to the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The reaction is driven forward by the stability of this departing cation. total-synthesis.com In the final step, the carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free amine, resulting in the formation of 3-aminobenzamidoxime. commonorganicchemistry.comjk-sci.com

The generated tert-butyl cation is a reactive species that can be neutralized through several pathways, including deprotonation to form isobutene gas or reaction with nucleophilic scavengers (like anisole or thiophenol) that may be added to the reaction mixture to prevent unwanted side reactions, such as the alkylation of the substrate or product. commonorganicchemistry.comwikipedia.org

Mechanism of Acid-Catalyzed Boc Deprotection

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA). jk-sci.com |

| 2. Fragmentation | The protonated intermediate fragments, releasing a stable tert-butyl cation. commonorganicchemistry.com |

| 3. Carbamic Acid Formation | A carbamic acid intermediate is formed. commonorganicchemistry.com |

| 4. Decarboxylation | The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas. jk-sci.com |

Compatibility and Orthogonality with Other Protecting Groups

A key advantage of the Boc group is its "orthogonality" to other classes of protecting groups. masterorganicchemistry.com Orthogonal protection is a strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others by employing different, non-interfering reaction conditions. masterorganicchemistry.comfiveable.meorganic-chemistry.org This principle is crucial for the synthesis of complex molecules requiring the differential protection of multiple functional groups.

The Boc group's lability to acid makes it compatible with and orthogonal to several other common protecting groups. total-synthesis.com For instance, it remains stable under the basic conditions used to cleave the fluorenylmethoxycarbonyl (Fmoc) group, the hydrogenolysis conditions used to remove the benzyloxycarbonyl (Cbz or Z) group, and the transition-metal catalysis used to deprotect the allyloxycarbonyl (Alloc) group. total-synthesis.commasterorganicchemistry.comfiveable.me This orthogonality allows chemists to design synthetic routes where the Boc-protected amine on 3-(Boc-amino)benzamidoxime can be selectively deprotected without affecting other protected functionalities within the same molecule. masterorganicchemistry.com

Orthogonality of the Boc Protecting Group

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? |

| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Yes total-synthesis.com |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com | Yes total-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) total-synthesis.com | Yes total-synthesis.com |

| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) fishersci.co.uk | Yes |

Exploration of Mild Deprotection Methods

While strong acids like TFA are highly effective for Boc deprotection, their harshness can be detrimental to sensitive substrates. wikipedia.org This has prompted research into milder and more selective methods for removing the Boc group. Several such methods have been developed that could be applicable to 3-(Boc-amino)benzamidoxime, potentially preserving other acid-sensitive functionalities.

Selected Mild Deprotection Methods for the N-Boc Group

| Reagents | Solvent(s) | Conditions | Reference |

| Oxalyl Chloride | Methanol | Room Temperature, 1-4 h | nih.govrsc.org |

| Trimethylsilyl iodide (TMSI), then Methanol | Dichloromethane | Room Temperature | wikipedia.org |

| Montmorillonite K10 clay | 1,2-Dichloroethane | Room Temperature | jk-sci.com |

| Iodine (catalytic) | None (Solvent-free) | Room Temperature | nih.gov |

| Water | Water | Reflux | semanticscholar.org |

Reactivity of the Aromatic Core and Positional Effects

The benzene ring of 3-(Boc-amino)benzamidoxime is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already attached to the ring: the Boc-amino group at position 3 and the amidoxime group at position 1. wikipedia.orglumenlearning.com

Influence of the 3-(Boc-amino) Substituent on Ring Reactivity

Substituents influence the reactivity of the aromatic ring by either donating or withdrawing electron density. minia.edu.eglibretexts.org Electron-donating groups "activate" the ring, making it more nucleophilic and thus more reactive toward electrophiles. lumenlearning.comtotal-synthesis.com Conversely, electron-withdrawing groups "deactivate" the ring. lumenlearning.com

The 3-(Boc-amino) group (–NHBoc) is generally considered an activating group. minia.edu.eg The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance. libretexts.org This donation increases the electron density of the ring, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack and accelerating the reaction rate compared to unsubstituted benzene. wikipedia.orglumenlearning.com However, the activating effect of the –NHBoc group is attenuated compared to a free amino (–NH₂) group because the electron-withdrawing carbonyl moiety of the Boc protectorate pulls some of the nitrogen's lone-pair density away from the ring. msu.edu

Regioselectivity in Further Aromatic Functionalization

In addition to affecting the rate of reaction, substituents direct incoming electrophiles to specific positions on the ring. wikipedia.org Activating groups that donate electrons via resonance, like the –NHBoc group, are ortho-, para-directors. youtube.comlibretexts.org This is because they can effectively stabilize the positive charge of the arenium ion intermediate through resonance when the electrophile adds to the positions ortho or para to the substituent. youtube.comlibretexts.org

For 3-(Boc-amino)benzamidoxime, the –NHBoc group at position 3 will direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The directing influence of the amidoxime group at C1 must also be considered. While its effect is less commonly documented, groups containing multiple bonds to heteroatoms are often deactivating and meta-directing. Assuming the amidoxime is meta-directing, it would direct incoming electrophiles to C3 (which is blocked) and C5.

Synergistic and Antagonistic Effects Between Functional Groups

When two or more substituents are present on a benzene ring, their directing effects can be either synergistic (reinforcing) or antagonistic (non-cooperative). msu.edu In the case of 3-(Boc-amino)benzamidoxime, the effects are largely antagonistic.

–NHBoc group (at C3): Activating and directs ortho, para (to C2, C4, C6).

Amidoxime group (at C1): Likely deactivating and directs meta (to C3, C5).

In such cases of conflicting directing effects, the more strongly activating group typically controls the regioselectivity of the reaction. msu.edu Therefore, the activating –NHBoc group is expected to be the dominant directing group. Substitution is thus predicted to occur primarily at positions 2, 4, and 6.

Derivatization, Analogue Synthesis, and Structural Diversification

Modifications of the Amidoxime (B1450833) Moiety

The amidoxime functional group, -C(NH₂)=NOH, is a unique and reactive moiety characterized by its nucleophilic amino group and acidic hydroxyl group. These sites allow for a range of derivatization reactions, including substitution at the oxygen and nitrogen atoms.

The hydroxyl group of the amidoxime is the most common site for modification, readily undergoing reactions such as O-alkylation and O-acylation (esterification). O-acylation, in particular, is a key step in the synthesis of 1,2,4-oxadiazoles, which are common bioisosteres for ester and amide groups in medicinal chemistry.

The reaction of an amidoxime with an acyl chloride typically proceeds via an unstable O-acyl intermediate. This intermediate can be isolated under carefully controlled conditions but is more commonly cyclized in situ through thermal or base-catalyzed dehydration to yield the corresponding 1,2,4-oxadiazole (B8745197). mdpi.com The Boc protecting group on the aromatic amine is stable under the neutral or mildly basic conditions often employed for these transformations. reddit.com

A variety of acylating agents can be utilized for this transformation, leading to a diverse array of 3,5-disubstituted 1,2,4-oxadiazoles. The choice of the acyl chloride directly determines the nature of the substituent at the 5-position of the resulting oxadiazole ring. This strategy provides a robust method for introducing structural diversity.

Direct N-alkylation or N-acylation of the amidoxime's -NH₂ group is less straightforward than O-substitution due to the competing nucleophilicity of the hydroxyl oxygen. Selective N-functionalization typically requires prior protection of the hydroxyl group. For instance, converting the hydroxyl group to a silyl (B83357) ether could direct subsequent acylating or alkylating agents to the nitrogen atom. Following N-functionalization, the protecting group on the oxygen can be removed to yield the N-substituted amidoxime. General methods for N-acylation are widely reported in the literature, often utilizing coupling agents or acyl halides. researchgate.netnih.gov However, achieving selectivity in the context of the multifunctional benzamidoxime (B57231) core remains a synthetic challenge that must be addressed on a case-by-case basis.

Derivatization at the Aromatic Amino Position

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. nih.gov This feature allows for selective deprotection and subsequent functionalization of the aromatic amino group.

The removal of the Boc group from 3-(Boc-amino)benzamidoxime unmasks the free aromatic amine, 3-aminobenzamidoxime, which serves as a versatile intermediate for further derivatization. The deprotection is typically achieved with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by using hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). fishersci.co.ukorganic-chemistry.org Thermal deprotection methods have also been reported. nih.gov

The resulting 3-aminobenzamidoxime, possessing a nucleophilic aromatic amino group, can undergo a wide range of transformations to generate diverse analogues. These reactions include acylation with acyl chlorides or carboxylic acids (using coupling agents) to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and reaction with isocyanates to yield ureas. These transformations introduce a variety of substituents that can modulate the compound's physicochemical and biological properties.

While the Boc group is highly effective, the synthesis of more complex molecules may require an orthogonal protecting group strategy. jocpr.com Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.orgnih.gov For the 3-amino position, common alternatives to the acid-labile Boc group include the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz or Z) group, which is removed under reductive conditions (catalytic hydrogenolysis). researchgate.net

The choice of protecting group is dictated by the planned synthetic route and the chemical stability of other functional groups in the molecule. For instance, if a subsequent synthetic step requires strongly acidic conditions, an Fmoc or Cbz group would be preferable to a Boc group. Conversely, if the molecule contains functionalities sensitive to bases or reduction, the Boc group would be the more appropriate choice. This strategic use of different protecting groups provides essential flexibility in multi-step organic synthesis. organic-chemistry.orgresearchgate.net

Systematic Exploration of Aromatic Ring Substituent Effects

The electronic and steric properties of the benzene (B151609) ring can be systematically modified by introducing substituents at the positions ortho, meta, or para to the existing functional groups. This exploration is fundamental to understanding the structure-activity relationships (SAR) of the resulting analogues. nih.govmdpi.com The nature and position of these substituents can profoundly influence the molecule's lipophilicity, pKa, conformation, and ability to interact with biological targets. nih.gov

For example, introducing electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or a nitro group (-NO₂) can lower the pKa of the amidoxime and the aromatic amine, potentially affecting hydrogen bonding capabilities. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density in the ring. The position of the substituent is also critical; a bulky group placed ortho to the amidoxime could create steric hindrance that locks the amidoxime into a specific conformation or prevents it from binding to a target protein. nih.gov A systematic SAR study would involve synthesizing a matrix of compounds where both the type and position of the substituent are varied and then assessing their biological activity.

Design and Synthesis of Stereochemically Defined Analogues

The introduction of stereocenters into pharmacologically active molecules is a critical strategy in drug discovery and development. For analogues of 3-(Boc-amino)benzamidoxime, the creation of stereochemically defined structures can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The design of such analogues focuses on introducing chiral centers at various positions, including substituents on the aromatic ring, the amino group, or within novel heterocyclic scaffolds derived from the core structure. The synthesis of these stereochemically pure compounds typically involves asymmetric synthesis, chiral resolution of racemic mixtures, or the use of chiral starting materials.

A primary approach to designing stereochemically defined analogues involves the asymmetric functionalization of the core structure or its precursors. This can be achieved through various modern synthetic methodologies that allow for the controlled installation of chiral centers.

One common strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For instance, a chiral auxiliary could be attached to the 3-amino group of a benzonitrile (B105546) precursor. Subsequent reactions, such as alkylation or acylation, would proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product, which can then be converted to the final benzamidoxime.

Asymmetric catalysis represents another powerful tool. This involves the use of a chiral catalyst to control the stereoselectivity of a reaction. For example, the asymmetric hydrogenation of a suitably functionalized dehydroamino acid precursor could establish a chiral α-amino acid side chain at the 3-position of the benzene ring. Transition metal catalysts bearing chiral ligands are frequently employed for such transformations, often achieving high levels of enantioselectivity.

Enzymatic resolutions offer a highly selective method for separating enantiomers from a racemic mixture. Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For instance, a racemic mixture of a 3-(Boc-amino)benzamidoxime analogue bearing a chiral center could be subjected to enzymatic hydrolysis or acylation, leading to the separation of the enantiomers.

The synthesis of stereochemically defined analogues of 3-(Boc-amino)benzamidoxime often begins with readily available chiral starting materials, a strategy known as the chiral pool approach. For example, chiral amino acids or their derivatives can be incorporated into the structure to introduce a stereocenter in a predictable manner.

A hypothetical synthetic route to a chiral analogue could start with a prochiral precursor, such as a 3-aminobenzonitrile (B145674) derivative with a pendant ketone. Asymmetric reduction of the ketone, using a chiral reducing agent like a CBS catalyst, would generate a chiral alcohol. This chiral intermediate could then be further elaborated, and the nitrile group converted to an amidoxime to yield the final stereochemically defined analogue.

The following table illustrates potential stereochemically defined analogues of 3-(Boc-amino)benzamidoxime and the synthetic strategies that could be employed for their preparation.

| Analogue Structure | Targeted Stereocenter | Potential Synthetic Strategy | Precursor |

| (R/S)-3-(Boc-amino)-4-(1-hydroxyethyl)benzamidoxime | Benzylic alcohol | Asymmetric reduction of a ketone | 3-(Boc-amino)-4-acetylbenzonitrile |

| (R/S)-3-(Boc-1-aminoethyl)benzamidoxime | α-carbon of the ethylamino group | Asymmetric amination of a styrene (B11656) derivative | 3-Vinylbenzonitrile |

| (R/S)-3-(Boc-amino)-N'-hydroxy-5-methylbenzamidine | Chiral axis (atropisomerism) | Diastereoselective synthesis and separation | 2,6-Disubstituted benzonitrile |

| L/D-3-(Boc-alanylamino)benzamidoxime | α-carbon of the alanine (B10760859) residue | Chiral pool synthesis using L- or D-alanine | 3-Aminobenzamidoxime |

The characterization of these stereochemically defined analogues is crucial to confirm their absolute configuration and enantiomeric purity. Techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, and X-ray crystallography are routinely used for this purpose.

The development of synthetic routes to stereochemically defined analogues of 3-(Boc-amino)benzamidoxime is an active area of research, driven by the potential for discovering new therapeutic agents with enhanced pharmacological properties.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules in solution.

Detailed ¹H and ¹³C NMR Assignments and Coupling Analysis

A complete analysis would involve the assignment of all proton (¹H) and carbon (¹³C) signals to their respective atoms within the 3-(Boc-amino)benzamidoxime molecule.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the carbamate (B1207046), the protons of the oxime group (-NOH and -NH₂), and the nine equivalent protons of the tert-butyl (Boc) group. The aromatic region would display characteristic splitting patterns (coupling) based on the meta-substitution, which could be analyzed to confirm the positions of the substituents.

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon of the Boc group, the quaternary carbons of the Boc group and the benzene ring, the aromatic CH carbons, and the carbon of the amidoxime (B1450833) moiety.

A data table summarizing chemical shifts (δ) in ppm, coupling constants (J) in Hertz, multiplicity (e.g., s, d, t, m), and integration would be constructed for a complete assignment.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about which atoms are close to each other in space, helping to determine the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A detailed analysis of the IR spectrum of 3-(Boc-amino)benzamidoxime would involve assigning specific absorption bands to the vibrational modes of its functional groups.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | ~3300-3400 |

| O-H (Oxime) | Stretching (often broad) | ~3200-3600 |

| N-H (Amidoxime) | Stretching (asymmetric & symmetric) | ~3300-3500 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (tert-Butyl) | Stretching | ~2950-3000 |

| C=O (Boc-Carbamate) | Stretching (Amide I band) | ~1680-1720 |

| C=N (Oxime) | Stretching | ~1640-1690 |

| C=C (Aromatic) | Ring Stretching | ~1450-1600 |

| N-H | Bending | ~1500-1650 |

| C-O (Carbamate) | Stretching | ~1200-1300 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Studies

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For 3-(Boc-amino)benzamidoxime (C₁₂H₁₇N₃O₃), the exact mass of the molecular ion ([M+H]⁺) would be calculated and compared to the experimentally measured value.

Furthermore, fragmentation studies (MS/MS) would reveal characteristic bond cleavages. Key fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group, isobutylene, and the entire Boc group, providing structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amidoxime and carbamate groups, which dictate the crystal packing arrangement. Currently, no published crystal structure for this compound is available.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (where applicable)

This section is not applicable to 3-(Boc-amino)benzamidoxime. The molecule does not possess a chiral center and is achiral. Therefore, it does not have enantiomers, and techniques like circular dichroism for determining enantiomeric excess are not relevant.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Properties